Metrizamide is a non-ionic, water-soluble contrast medium belonging to the chemical class of glucosamine derivatives. It is a tri-iodinated compound, meaning it contains three iodine atoms per molecule, which are responsible for its radiopacity. [, , ] Metrizamide was first synthesized in the 1960s and was considered a significant advancement in contrast media due to its lower neurotoxicity compared to the previously used ionic contrast agents. [, ]
References:[1] Diagnostic Value of CT Cisternography with Intrathecal Metrizamide Enhancement[2] The role of childbirth on the natural history of occult spinal dysraphism.[3] Iotrol versus metrizamide in lumbar myelography: a double-blind study.[4] Adverse effects of water-soluble contrast media in myelography, cisternography and ventriculography. A review with special reference to metrizamide.[5] Iopamidol and metrizamide for myelography: prospective double-blind clinical trial.[6] reactions in myelography with iopamidol and Comparison of radiographic quality and adverse[7] Lumbar myelography with iohexol and metrizamide: a comparative multicenter prospective study.[8] Cerebrospinal fluid imaging using serial metrizamide CT cistemography. Neuroradiology 1977; 13:7-17.[9] Plain and metrizamide CT of lumbar disk disease: comparison with myelography.[10] Penetration of subarachnoid contrast medium into rabbit spinal cord. Comparison between metrizamide and iohexol.[11] lopamidol and Metrizamide for Myelography : Prospective Double-Blind Clinical Trial 403[12] Influence of pH of Metrizamide on Hypotension following Intra-Aortic Injection[13] Discrepancy between metrizamide CT and myelography in diagnosis of cervical disk protrusions.[14] Metrizamide myelography for disk disease: epidural venography. [] Metrizamide in experimental urography. V. Renal excretion mechanism of a non-ionic contrast medium in rabbit and cat.[16] Iohexol vs. metrizamide in studies of glucose metabolism. A survey.[17] of contrast media on haematocrit and The influence serum osmolality , cardiac output A comparative study in dogs[18] Metrizamide Myelography and Epidural Venography: Their Role in the Diagnosis of Lumbar Disc Herniation and Spinal Stenosis[19] Competitive inhibition of brain hexokinase by metrizamide[20] Cholinergic actions of metrizamide.[21] [Analysis of chronic subdural hematoma based on CT (Part 2). Symptoms and CT findings (author's transl)].[22] Metrizamide inhibits human brain hexokinase[23] Effect of metrizamide, a nonionic radiographic contrast agent, on human serum complement. Comparison with ionic contrast media.[24] [Diagnostic value of CT in spinal cord neurinomas].[25] Functional and morphological studies on isolated Leydig cells: purification by centrifugal elutriation and metrizamide fractionation.[26] Cortical blindness after metrizamide myelography. Report of a case and proposed pathophysiologic mechanism.[27] Iopamidol vs. metrizamide myelography: clinical comparison of side effects.[28] Metrizamide cisternography in the investigation of the empty sella syndrome.[29] Lateral and third‐ventricular CSF formation after metrizamide CT ventriculography[30] [The diagnostic method of localization of cerebrospinal fluid rhinorrhea by digital video subtraction system].[31] The effect of subarachnoid metrizamide and iohexol on cerebral glucose metabolism in vivo.
Metrizamide is classified as a small molecule and falls under various chemical categories, including:
Its chemical formula is , with a molar mass of approximately 789.1 g/mol. The compound's IUPAC name is 3-acetamido-2,4,6-triiodo-5-(N-methylacetamido)-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide .
Metrizamide can be synthesized through a series of chemical reactions involving the acylation of amino benzoic acid derivatives. The synthesis typically involves:
Specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity during synthesis .
The molecular structure of metrizamide features:
The three-dimensional arrangement allows for effective interaction with X-rays, providing enhanced imaging capabilities. The compound's structure can be represented using various notations like SMILES and InChI for computational analysis .
Metrizamide undergoes several important chemical reactions:
These reactions are critical in understanding how metrizamide behaves in biological systems and its implications for patient safety .
Metrizamide functions primarily by blocking X-rays due to its high iodine content. When administered intrathecally (into the spinal canal) or intravenously, it diffuses through cerebrospinal fluid or blood vessels:
This mechanism is crucial for enhancing diagnostic imaging quality while minimizing potential side effects associated with older contrast agents .
Metrizamide possesses distinct physical and chemical properties:
These properties contribute to its effectiveness as a contrast agent in medical imaging .
Metrizamide has been used extensively in various scientific and medical applications:
Despite its historical significance, marketing of metrizamide was discontinued in 2021 due to the advent of newer agents with improved safety profiles .
The development of metrizamide (C₁₈H₂₂I₃N₃O₈) represented a paradigm shift in radiocontrast chemistry, emerging from efforts to mitigate the toxicity of ionic agents like diatrizoate and iothalamate. Early ionic contrast media, introduced in the 1950s, were sodium or meglumine salts of tri-iodinated benzoic acid. These high-osmolar agents (1,500–2,000 mOsm/kg) caused significant adverse effects due to osmotic stress on biological tissues [1] [4]. The pivotal innovation came from Torsten Almén’s hypothesis in the 1960s that reducing osmolality would improve biocompatibility. Collaborating with Nyegaard & Co., Almén developed metrizamide (marketed as Amipaque in 1978), the first clinically viable non-ionic monomer [4] [6].
Metrizamide’s design replaced the ionizing carboxylic acid group (‑COOH) of ionic agents with a non-dissociating acetamido group (‑CONHCH₃). This modification yielded an osmolality of 485 mOsm/kg for a 170 mgI/mL solution—approximately one-third that of ionic analogs at equivalent iodine concentrations [4] [8]. Crucially, its hydrophilic sugar moiety (2-deoxy-D-glucose) enhanced aqueous solubility without ionization, addressing the limitations of earlier non-ionic experimental compounds [1] [6].
Table 1: Evolution of Iodinated Contrast Media
Generation | Representative Agents | Ionicity | Osmolality (mOsm/kg) | Iodine:Particle Ratio |
---|---|---|---|---|
High-Osmolar (HOCM) | Diatrizoate, Iothalamate | Ionic | 1,500–2,000 | 1.5:1 |
Low-Osmolar (LOCM) | Metrizamide | Non-ionic | 485–790 | 3:1 |
Low-Osmolar (LOCM) | Iohexol, Iopamidol | Non-ionic | 600–800 | 3:1 |
Iso-Osmolar (IOCM) | Iodixanol | Non-ionic | 290 | 6:1 |
Metrizamide’s synthesis centers on constructing a tri-iodinated benzene core with strategically positioned hydrophilic substituents. The process begins with the iodination of 5-nitroisophthalic acid, followed by reduction to yield 5-aminoisophthalic acid. Subsequent acylation and iodination produce 3-acetamido-5-(N-methylacetamido)-2,4,6-triiodo-benzoic acid—a key intermediate [2] [4].
The critical step involves coupling the tri-iodinated acid to 2-amino-2-deoxy-D-glucose via an amide bond. This is achieved through:
Table 2: Synthetic Intermediates for Metrizamide
Intermediate | Function | Key Reaction |
---|---|---|
5-Nitroisophthalic acid | Aromatic backbone precursor | Nitration of isophthalic acid |
3-Acetamido-5-(N-methylacetamido)-2,4,6-triiodo-benzoic acid | Core tri-iodinated structure | Halogen exchange & acylation |
2-Amino-2-deoxy-D-glucose hydrochloride | Hydrophilic carrier | Reduction of D-glucosamine |
Challenges included preventing dehalogenation during high-temperature steps and ensuring stereochemical purity of the glucose moiety. The final product required rigorous purification via crystallization from ethanol/water mixtures to remove residual ionic impurities [2] [6].
Metrizamide’s clinical utility hinged on achieving >300 mg/mL solubility in water—a feat accomplished through balanced hydrophilicity without ionization. The molecule integrates three synergistic components:
Table 3: Contribution of Functional Groups to Solubility
Functional Group | Role in Solubility | Effect on Log P |
---|---|---|
Aliphatic hydroxyl (×4) | Hydrogen bonding with water | −0.5 per group |
Primary amide (‑CONH₂) | Dipole interactions; H-bond acceptance | −0.7 |
Tertiary amide (‑NCOCH₃) | Polarity without H-bond donation | −0.3 |
Tri-iodinated benzene | Hydrophobic domain (requires compensation) | +3.2 |
Comparative studies showed that replacing glucose with smaller hydrophilic groups (e.g., diols) reduced solubility below 100 mg/mL. Similarly, N-methylation of the amide bond was essential—unmethylated analogs precipitated at physiological pH due to crystallinity [1] [6]. The synergistic solvation by hydroxyls and amides yielded a solubility of 350 mg/mL in water—sufficient for clinical formulations [3].
Metrizamide’s formulation stability posed challenges. Early preparations required lyophilized powder reconstitution with buffered diluent shortly before use because the glycosidic bond hydrolyzed in solution (t₁/₂ = 10 hours at pH 7.4). This limitation drove the development of second-generation non-ionics (e.g., iohexol) with hydrolytically stable alkanol substituents [1] [5]. Nevertheless, metrizamide established the blueprint for all modern non-ionic agents: low osmolality via non-ionizing hydrophilic groups and iodine-rich hydrophobic cores. Its synthesis remains a landmark in medicinal chemistry optimization for biocompatibility [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7